METHYL 4-(METHYLSULFANYL)-2-[(PHENYLSULFONYL)AMINO]BUTANOATE
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Overview
Description
Methyl 4-(methylsulfanyl)-2-[(phenylsulfonyl)amino]butanoate is an organic compound with a complex structure that includes both methylsulfanyl and phenylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methylsulfanyl)-2-[(phenylsulfonyl)amino]butanoate typically involves multiple steps, starting with the preparation of the core butanoate structure, followed by the introduction of the methylsulfanyl and phenylsulfonyl groups. Common reagents used in these reactions include methyl iodide, thiourea, and phenylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfanyl)-2-[(phenylsulfonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to form phenylsulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl or phenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield methyl sulfoxide or methyl sulfone, while reduction of the phenylsulfonyl group can produce phenyl sulfide.
Scientific Research Applications
Methyl 4-(methylsulfanyl)-2-[(phenylsulfonyl)amino]butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-(methylsulfanyl)-2-[(phenylsulfonyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(phenylsulfonyl)amino]benzoate
- 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
Uniqueness
Methyl 4-(methylsulfanyl)-2-[(phenylsulfonyl)amino]butanoate is unique due to the presence of both methylsulfanyl and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(benzenesulfonamido)-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-17-12(14)11(8-9-18-2)13-19(15,16)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNPYYXZRSMGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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